Lipophilicity and Molecular Weight Comparison
The target compound exhibits a computed XLogP3-AA value of 3.6, indicating moderate lipophilicity [1]. This value is distinct from its non-fluorinated analog, (4-methylphenyl) N-pyridin-2-ylcarbamate (MW 228.25 g/mol), where the absence of the trifluoromethyl group results in a significantly lower lipophilicity profile . While direct XLogP data for the non-fluorinated analog is unavailable, the -CF3 group is a known lipophilicity-enhancing moiety in medicinal chemistry [2]. Furthermore, the molecular weight of 296.24 g/mol differentiates it from halogenated analogs like 4-chlorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate (MW 316.66 g/mol), impacting its pharmacokinetic behavior and membrane permeability potential .
| Evidence Dimension | Calculated Lipophilicity and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA: 3.6; MW: 296.24 g/mol |
| Comparator Or Baseline | Non-fluorinated analog: (4-methylphenyl) N-pyridin-2-ylcarbamate (MW: 228.25 g/mol); Chlorinated analog: 4-chlorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate (MW: 316.66 g/mol) |
| Quantified Difference | XLogP3-AA: 3.6 (Target) vs. predicted lower value for non-fluorinated analog; MW difference of +67.99 g/mol vs. non-fluorinated analog and -20.42 g/mol vs. chlorinated analog. |
| Conditions | Computational prediction (XLogP3) and chemical structure analysis |
Why This Matters
These physicochemical differences directly impact experimental parameters such as solubility, chromatography retention time, and membrane permeability, making the specific compound a distinct tool for chemical biology or medicinal chemistry campaigns.
- [1] PubChem. Compound Summary for CID 121591224, 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate. National Center for Biotechnology Information (2026). View Source
- [2] Gillis, E. P. et al. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315-8359. View Source
